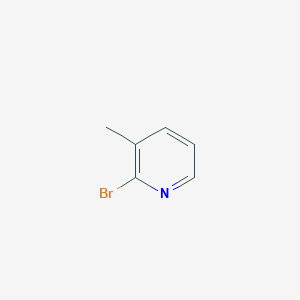

2-Bromo-3-methylpyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4244. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSISEFPCYMBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277793 | |

| Record name | 2-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-17-9 | |

| Record name | 2-Bromo-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 4244 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3430-17-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyridine Derivatives in Advanced Organic Synthesis

Pyridine (B92270) derivatives are a cornerstone of modern organic and medicinal chemistry, prized for their presence in a vast range of biologically active and industrially important molecules. researchgate.netopenaccessjournals.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif found in numerous natural products, including essential vitamins like niacin and pyridoxal, coenzymes, and alkaloids. lifechemicals.comjocpr.com Its unique electronic properties and ability to engage in various chemical reactions make it a privileged scaffold in drug discovery. researchgate.net

The incorporation of a pyridine nucleus is a widely used strategy for enhancing the pharmacokinetic properties of potential drug candidates, helping to optimize solubility and bioavailability. ajrconline.org Consequently, pyridine and its derivatives are integral components of many FDA-approved pharmaceuticals, used in treatments for a wide spectrum of diseases including cancer, viral infections, and neurological disorders. researchgate.netlifechemicals.com Beyond medicine, these compounds are crucial in the development of agrochemicals, such as herbicides and fungicides, and advanced materials. lifechemicals.comchemimpex.com Their structural versatility and chemical reactivity underscore their indispensable role as building blocks in the synthesis of complex molecular architectures. openaccessjournals.com

Overview of 2 Bromo 3 Methylpyridine As a Versatile Synthetic Intermediate

2-Bromo-3-methylpyridine, also known as 2-bromo-3-picoline, is a prime example of a functionalized pyridine (B92270) derivative that serves as a highly versatile synthetic intermediate. chemimpex.com Its chemical utility stems from a structure featuring both a bromine atom and a methyl group on the pyridine ring. chemimpex.com The bromine atom at the 2-position significantly enhances the molecule's reactivity, making it an excellent substrate for a variety of cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds in complex organic frameworks. chemimpex.cominnospk.com

This reactivity profile allows this compound to be a foundational building block in the synthesis of a diverse range of value-added products. netascientific.com It is extensively used as an intermediate in the production of pharmaceuticals, agrochemicals, dyes, and pigments. netascientific.comgoogle.com In the agricultural sector, it is a precursor for herbicides and fungicides. chemimpex.comnetascientific.com Furthermore, its applications extend to materials science, where it is employed in creating specialty polymers, resins, and conductive materials for the electronics industry. chemimpex.comnetascientific.com The compound's ability to undergo numerous chemical transformations enables chemists to precisely tailor the properties of the final products for specific applications. netascientific.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3430-17-9 | biosynth.com, chemimpex.com |

| Molecular Formula | C₆H₆BrN | biosynth.com, chemimpex.com |

| Molecular Weight | 172.02 g/mol | biosynth.com, chemimpex.com |

| Appearance | Colorless to pale yellow liquid | chemimpex.com |

| Density | 1.54 - 1.55 g/mL | chemimpex.com |

| Boiling Point | 216 - 221 °C | chemimpex.com |

| Flash Point | 113 °C | biosynth.com |

| Purity | ≥ 95% (GC) | chemimpex.com |

Scope and Objectives of Research on 2 Bromo 3 Methylpyridine

Regioselective Synthesis Strategies for this compound

Achieving regioselectivity—the control of where a chemical reaction occurs on a molecule—is a paramount challenge in the synthesis of substituted pyridines. The electron-deficient nature of the pyridine ring often necessitates harsh reaction conditions for electrophilic substitution, which can lead to a mixture of isomers that are difficult to separate. nih.gov

Optimization of Halogenation Protocols

Direct bromination of 3-methylpyridine (B133936) (3-picoline) often results in a mixture of this compound and 5-bromo-3-methylpyridine, which are challenging to separate due to their similar boiling points. patsnap.com To overcome this, various strategies have been developed to enhance the regioselectivity of the halogenation process.

One approach involves the use of a ring-opening, halogenation, and ring-closing sequence. This method temporarily transforms the electron-deficient pyridine into a more reactive series of alkenes, known as Zincke imines, which can then undergo highly regioselective halogenation under mild conditions. nih.govchemrxiv.org For pyridines with substituents at the 3-position, the use of N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in the presence of trifluoroacetic acid (TFA) has been shown to be effective. chemrxiv.org

Another strategy to control regioselectivity is through the use of blocking groups. A maleate-derived blocking group has been shown to enable precise control for Minisci-type decarboxylative alkylation at the C-4 position of pyridines, preventing reactions at other sites. nih.gov

Precursor-Based Synthetic Routes

To circumvent the challenges of direct halogenation, multi-step synthetic routes starting from carefully chosen precursors are often employed. These methods offer greater control over the final product's regiochemistry.

A widely utilized and efficient method for the synthesis of this compound is through the Sandmeyer reaction, starting from 2-methyl-3-aminopyridine. google.comgoogle.commetu.edu.tr This reaction involves the diazotization of the amino group followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst. masterorganicchemistry.comlscollege.ac.inbyjus.com

The synthesis of the precursor, 2-methyl-3-aminopyridine, can be achieved through a multi-step process. This often begins with the condensation reaction of diethyl malonate and an alkali metal, followed by the addition of a toluene (B28343) solution of 2-chloro-3-nitropyridine (B167233). The resulting product is then decarboxylated under acidic conditions to yield 2-methyl-3-nitropyridine. google.compatsnap.comgoogle.com Subsequent hydrogenation of the nitro group, catalyzed by palladium on carbon (Pd/C), affords 2-methyl-3-aminopyridine. google.compatsnap.comgoogle.com

The final step involves treating the 2-methyl-3-aminopyridine with hydrobromic acid and bromine, followed by the addition of a sodium nitrite solution at low temperatures to form the diazonium salt. google.comgoogle.com Subsequent warming and neutralization yield the desired this compound with high molar yields, reportedly around 95%. google.comgoogle.com

Table 1: Synthesis of this compound from 2-Methyl-3-aminopyridine

| Step | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 1 | Diethyl malonate, alkali metal, 2-chloro-3-nitropyridine in toluene, followed by acidic decarboxylation. | 2-Methyl-3-nitropyridine | 92-95% |

| 2 | 2-Methyl-3-nitropyridine, H₂, 10% Pd/C in methanol. | 2-Methyl-3-aminopyridine | Not specified |

Pyridine N-oxides serve as versatile intermediates in the synthesis of substituted pyridines because they are more reactive towards both electrophilic and nucleophilic reagents than the parent pyridine. researchgate.netresearchgate.net The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, facilitating substitution reactions.

For the synthesis of this compound, one could envision a route starting from 3-methylpyridine-N-oxide. While direct bromination of 3-methylpyridine-N-oxide might still lead to a mixture of products, the N-oxide functionality can be used to direct other transformations. For instance, treatment of pyridine-N-oxides with phosphorus tribromide (PBr₃) can lead to the formation of 2-halopyridines. chemicalbook.com After the desired substitution reaction, the N-oxide can be readily removed by deoxygenation to yield the final substituted pyridine. researchgate.net

Synthesis from 2-Methyl-3-aminopyridine

Purification and Isolation Techniques for High Purity this compound

Obtaining high-purity this compound is crucial for its use in pharmaceutical synthesis. cphi-online.com Following the synthesis, the crude product is typically a liquid or oil which requires purification to remove unreacted starting materials, byproducts, and residual solvents. ambeed.com

Standard purification techniques include:

Extraction: The reaction mixture is often worked up by extraction with an organic solvent such as ethyl acetate. google.comgoogle.com The organic layers are then combined and washed, typically with a saturated salt solution. google.com

Drying: The extracted organic phase is dried over an anhydrous drying agent, such as anhydrous sodium sulfate, to remove any residual water. google.compatsnap.comgoogle.com

Concentration: The solvent is removed under reduced pressure, a process often referred to as concentration or evaporation. google.compatsnap.comgoogle.com

Distillation: For liquid products like this compound, vacuum distillation is a common method for purification. google.comgoogle.com

Chromatography: Silica (B1680970) gel chromatography is another effective method for purifying this compound. ambeed.com A solvent system, such as a mixture of ethyl acetate and heptanes, is used to elute the compound from the silica gel column. ambeed.com

The purity of the final product can be assessed using analytical techniques such as Gas Chromatography (GC). chemicalbook.comvwr.com

Comparative Analysis of Synthetic Pathways: Efficiency and Scalability

When evaluating different synthetic routes to this compound, several factors must be considered, including reaction conditions, operational simplicity, yield, cost of raw materials, and scalability for industrial production.

The direct bromination of 3-methylpyridine suffers from low selectivity and the formation of hard-to-separate byproducts, making it less ideal for large-scale production where purity is paramount. patsnap.com

The synthesis via 2-methyl-3-aminopyridine using the Sandmeyer reaction offers several advantages. google.comgoogle.com This multi-step process provides high regioselectivity and excellent yields, reportedly up to 95% for the final bromination step. google.comgoogle.com The starting materials are relatively inexpensive, and the reaction conditions are generally mild and amenable to large-scale production. google.com This makes it a more industrially applicable and cost-effective route.

Table 2: Comparison of Synthetic Routes to this compound

| Feature | Direct Bromination of 3-Methylpyridine | Synthesis from 2-Methyl-3-aminopyridine |

|---|---|---|

| Starting Material | 3-Methylpyridine | 2-Methyl-3-aminopyridine |

| Key Reaction | Electrophilic Aromatic Substitution | Sandmeyer Reaction |

| Regioselectivity | Low, mixture of isomers | High |

| Yield | Generally lower due to byproducts | High, up to 95% for the final step |

| Scalability | Difficult due to separation challenges | Good, suitable for industrial production |

| Operational Simplicity | Seemingly simple, but purification is complex | Multi-step, but well-defined and controllable |

Mechanistic Investigations of C-Br Bond Functionalization

The carbon-bromine bond in this compound is the primary site of reactivity, enabling a range of functionalization reactions. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the carbon atom attached to the bromine, facilitating bond cleavage and substitution.

This compound readily participates in nucleophilic substitution reactions where the bromide ion acts as a leaving group. cymitquimica.com The electron-deficient character of the pyridine ring makes the 2-position susceptible to attack by nucleophiles. This reactivity allows for the introduction of various functional groups. For instance, the bromine atom can be displaced by nucleophiles such as amines, thiols, or alkoxides under appropriate reaction conditions. evitachem.com The presence of a methyl group at the 3-position can influence the reaction's regioselectivity and rate due to steric and electronic effects.

A common application of this pathway is in the synthesis of substituted pyridines. The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, which is characteristic of electron-deficient aromatic halides.

Beyond nucleophilic pathways, the C-Br bond in this compound can also be functionalized through radical reaction mechanisms. One notable example is its use in photoredox alkylation reactions. nih.gov In these processes, selective single-electron reduction of the halopyridine generates the corresponding pyridyl radical in a regiospecific manner. nih.gov This radical intermediate can then undergo addition to functionalized alkenes and alkynes. nih.gov

Mechanistic studies, combining computational and experimental data, suggest a process initiated by a proton-coupled electron transfer (PCET), followed by alkene addition that is dependent on the reaction medium, and a subsequent rapid hydrogen atom transfer facilitated by a polarity-reversal catalyst. nih.gov The formation of a methyl radical can also be initiated by the homolytic cleavage of a C-H bond from the methyl group, which can then participate in further reactions. cymitquimica.com

Nucleophilic Substitution Pathways

Cross-Coupling Reactions Involving this compound

This compound is a valuable substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex organic molecules. chemimpex.com These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds, and this compound is a competent coupling partner. nih.gov This palladium-catalyzed reaction typically involves the coupling of the bromopyridine with an organoboron reagent, such as a boronic acid or its ester. nih.gov

The reaction conditions generally involve a palladium catalyst, a base, and a suitable solvent. nih.gov The choice of ligand for the palladium catalyst can be crucial for achieving high yields and turnover numbers. nih.gov The reaction is tolerant of a wide range of functional groups and has been used in the synthesis of various biaryl compounds. mdpi.com For instance, the coupling of 2-bromo-3-picoline with a boronic acid using Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in a toluene/water mixture at 80 °C has been reported to provide the functionalized biaryl product in good yield. nih.gov The steric hindrance from the methyl group at the 3-position generally does not impede the reaction, allowing for efficient coupling.

Interactive Data Table: Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| (3-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Water | 80 | 82 | nih.gov |

| 1-Naphthylboronic acid | Pd₂(dba)₃ / Ligand | K₃PO₄ | THF | 50 | Variable | beilstein-journals.org |

| Various arylboronic acids | Tetrakis(triphenylphosphine)palladium | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Moderate to Good | mdpi.com |

This compound can also participate in Heck-type reactions, which involve the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. evitachem.comorganic-chemistry.orgmdpi.com This reaction provides a direct method for the vinylation of the pyridine ring. The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the catalyst. mdpi.com

While specific examples detailing the Heck reaction of this compound are less common in readily available literature compared to Suzuki couplings, the general reactivity of bromopyridines in Heck reactions is well-established. evitachem.comresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving good yields and selectivity. organic-chemistry.org

Beyond Suzuki and Heck reactions, this compound is a substrate for several other important transition metal-catalyzed cross-coupling reactions.

Sonogashira Coupling : This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. scirp.orgwikipedia.orgorganic-chemistry.org It is a highly efficient method for the synthesis of alkynylpyridines. For example, the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine (B128534) can produce the corresponding 2-alkynyl-3-methylpyridine in high yield.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful tool for forming carbon-nitrogen bonds. nih.govresearchgate.net It allows for the coupling of this compound with a wide range of primary and secondary amines. For instance, the reaction with dimethylamine (B145610) using a Pd₂(dba)₃/Xantphos catalytic system and Cs₂CO₃ as the base in toluene at 110°C can yield N,N,3-trimethylpyridin-2-amine with high efficiency.

Stille Coupling : This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. researchgate.netambeed.com this compound can be coupled with various organostannanes to form new C-C bonds. The choice of palladium catalyst and reaction conditions can influence the outcome and selectivity of the reaction. researchgate.netnih.gov

Kumada Coupling : This nickel- or palladium-catalyzed reaction couples a Grignard reagent with an organic halide. rhhz.net While less common for this specific substrate, the general methodology allows for the formation of C-C bonds by reacting this compound with a suitable Grignard reagent. rhhz.netacs.org

Ruthenium-Catalyzed Reactions : Research has shown that this compound can undergo ruthenium-catalyzed transformations. For example, in the presence of a Ru(II) catalyst, it can be converted into N-pyridyl-2-pyridone derivatives through a process involving oxygen incorporation, a Buchwald-Hartwig-type reaction, and C-H bond activation. mdpi.comnih.gov

Interactive Data Table: Other Cross-Coupling Reactions of this compound

| Reaction Type | Catalyst System | Coupling Partner | Product Type | Reference |

| Sonogashira Coupling | Pd(0)/Cu(I) | Terminal Alkyne | Alkynylpyridine | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/Xantphos | Dimethylamine | Aminopyridine | |

| Stille Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-Tol)₃ | Organostannane | Biaryl/Heterobiaryl | researchgate.net |

| Ruthenium-Catalyzed C-O/C-N/C-C Formation | Ru(OPiv)₂(p-cymene) | Itself | N-pyridyl-2-pyridone | mdpi.comnih.gov |

Heck-Type Reactions

C-H Functionalization Strategies with this compound

The direct functionalization of carbon-hydrogen (C-H) bonds in this compound represents a powerful and atom-economical approach to creating more complex molecules. These strategies are of significant interest as they avoid the pre-functionalization steps often required in traditional cross-coupling reactions. Research in this area focuses on achieving high regioselectivity and developing novel reaction sequences.

Regioselective C-H Bond Activation

The selective activation of a specific C-H bond in the presence of others is a key challenge in organic synthesis. For this compound, the electronic and steric properties of the pyridine ring and its substituents guide the regioselectivity of C-H activation.

Transition metal catalysis is a primary method for achieving regioselective C-H functionalization. The pyridine nitrogen can act as a directing group, facilitating the activation of the C-H bond at the ortho position (C2). However, in this compound, this position is already substituted with a bromine atom. Consequently, C-H activation often targets other positions on the pyridine ring. The presence of the methyl group at the 3-position and the bromo group at the 2-position influences the electronic and steric environment, directing the activation to other available C-H bonds, such as those at the C4, C5, or C6 positions. beilstein-journals.orgrsc.org

For instance, palladium-catalyzed C-H arylation can be directed by the pyridine nitrogen, but the existing substituents will influence the outcome. beilstein-journals.org The development of specific ligands and reaction conditions is crucial to control which C-H bond is activated. beilstein-journals.orgnih.gov Rare-earth metal catalysts have also been explored for the C-H alkylation of pyridines, demonstrating the potential for novel reactivity patterns. beilstein-journals.org The choice of catalyst, directing group, and reaction parameters allows for the selective formation of a desired constitutional isomer. mdpi.com

Domino and Cascade Reaction Sequences

Domino and cascade reactions involving this compound offer an efficient pathway to complex molecular architectures from simple starting materials in a single operation. These sequences combine multiple bond-forming events without isolating intermediates, which enhances synthetic efficiency by reducing waste and purification steps.

An example of a domino reaction is the ruthenium(II)-mediated synthesis of N-pyridyl-2-pyridones from this compound. mdpi.com In this process, a series of C-O, C-N, and C-C bond formations occur in a coordinated manner. mdpi.com The reaction of this compound can lead to the formation of pyridone by-products through a C-H-heteroarylation process. mdpi.com Mechanistic studies suggest that the pyridone oxygen atom originates from a carbonate or pivalate (B1233124) additive, which is regenerated during the catalytic cycle. mdpi.com The addition of a catalytic amount of a pyridyl pivalate was found to be beneficial for the quantitative formation of the desired pyridone product. mdpi.com

These complex transformations highlight the versatility of this compound as a substrate in advanced organic synthesis. The development of such reactions is dependent on a deep understanding of the reaction mechanism to control the various competing pathways. rsc.orgthieme-connect.comresearchgate.net

Derivatization Reactions of the Pyridine Core and Methyl Group

The pyridine core and the methyl group of this compound are both amenable to a variety of derivatization reactions, allowing for the synthesis of a wide range of functionalized molecules.

Oxidation Reactions (e.g., formation of 2-bromonicotinic acid)

The methyl group at the 3-position of this compound can be oxidized to a carboxylic acid group, yielding 2-bromonicotinic acid. This transformation is a key step in the synthesis of various biologically active compounds. The oxidation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4). publish.csiro.au

The reaction conditions, such as temperature and reaction time, need to be carefully controlled to achieve a good yield and prevent over-oxidation or degradation of the starting material. The resulting 2-bromonicotinic acid is a valuable intermediate for further functionalization, such as esterification or amidation reactions. publish.csiro.au

| Starting Material | Product | Reagent | Reference |

| This compound | 2-Bromonicotinic acid | Potassium permanganate | publish.csiro.au |

Functionalization at other positions (e.g., 5-amino-2-bromo-3-methylpyridine)

The pyridine ring of this compound can be further functionalized at other positions, such as the 5-position. The introduction of an amino group at this position leads to the formation of 5-amino-2-bromo-3-methylpyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com

One synthetic route to 5-amino-2-bromo-3-methylpyridine involves the bromination of 2-amino-3-methylpyridine. ottokemi.com Alternatively, it can be synthesized from 5-bromo-6-methyl-pyridine-3-carboxylic acid through a multi-step process involving a Curtius rearrangement. chemicalbook.com This involves the formation of an acyl azide, followed by thermal rearrangement and subsequent hydrolysis to yield the amine. chemicalbook.com

The introduction of other functional groups at various positions on the pyridine ring is also possible through a range of organic reactions, including nucleophilic substitution, cross-coupling reactions, and electrophilic aromatic substitution, where the existing substituents direct the position of the incoming group. smolecule.com

| Precursor | Product | Key Reaction Type | Reference |

| 2-Amino-3-methylpyridine | 2-Amino-5-bromo-3-methylpyridine | Bromination | ottokemi.com |

| 5-Bromo-6-methyl-pyridine-3-carboxylic acid | 5-Amino-2-bromo-3-methylpyridine | Curtius Rearrangement | chemicalbook.com |

Advanced Computational and Theoretical Chemistry Studies of 2 Bromo 3 Methylpyridine

Quantum Chemical Calculations and Electronic Structure

Quantum chemical calculations provide a foundational understanding of the electronic structure of 2-bromo-3-methylpyridine, which in turn dictates its physical and chemical properties. While comprehensive studies specifically on this compound are not as prevalent as for some of its isomers or derivatives, the methodologies employed in the study of similar pyridine (B92270) compounds are directly applicable and provide a framework for its analysis. researchgate.netderpharmachemica.com

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. jocpr.commdpi.com A smaller energy gap suggests higher reactivity and lower kinetic stability. mdpi.com For instance, in a study of 2-bromo-3-hydroxy-6-methylpyridine, the HOMO-LUMO gap was calculated to be 5.39512 eV, which helps in understanding its reactive nature. jocpr.comresearchgate.net FMO analysis for this compound would similarly identify the electron-donating (HOMO) and electron-accepting (LUMO) capabilities, pinpointing the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards other chemical species. mdpi.comresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. mdpi.comresearchgate.net Green and yellow areas represent regions of near-zero or intermediate potential. mdpi.comresearchgate.net For pyridine derivatives, MEP analysis clearly illustrates the electron-rich nitrogen atom and can reveal how substituents, like the bromo and methyl groups in this compound, modulate the electrostatic potential across the aromatic ring, thereby influencing intermolecular interactions. jocpr.commdpi.commdpi.com

Frontier Molecular Orbital (FMO) Analysis

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of transition states and intermediates.

Transition state analysis involves locating the highest energy point along a reaction coordinate, which corresponds to the transition state structure. The energy of this state determines the activation energy of the reaction. A kinetic study of the reaction of 2-bromopyridines with potassium methoxide (B1231860) in methanol (B129727) revealed key differences based on the position of the methyl substituent. rsc.org The reaction rate for this compound was found to be slower than that for 2-bromopyridine (B144113) but faster than that for 2-bromo-5-methylpyridine. rsc.org This reactivity order (2-bromo- > 2-bromo-3-methyl- > 2-bromo-5-methyl-) is governed by the activation parameters. The differences in activation energies and entropies suggest that the 3-methyl group has a distinct electronic and steric influence on the transition state compared to a 5-methyl group during nucleophilic aromatic substitution. rsc.org Specifically, the lesser deactivation by the ortho-methyl group might be due to a stabilizing ion-dipole attraction between the methyl group and the incoming methoxide ion in the transition state. rsc.org

Energy profile calculations map the energy of a system as it proceeds along a reaction pathway. These profiles provide quantitative data on the stability of reactants, products, intermediates, and the energy barriers of transition states. In the reaction of 2-bromopyridines with methoxide, the activation energy for this compound was determined to be higher than for unsubstituted 2-bromopyridine, but lower than for 2-bromo-5-methylpyridine, quantitatively explaining the observed reaction rates. rsc.org

Furthermore, computational studies on related systems show that the presence of a substituent in the 3-position of the pyridine ring can favor a specific rotamer conformation, bringing a benzylic C-H group into closer proximity to the directing group and facilitating its activation. acs.org Calculating the energy profiles of different rotamers is therefore a key tool in understanding and predicting the outcomes of such directed reactions. acs.org

Table 1: Kinetic Data for the Reaction of Bromopyridines with Potassium Methoxide in Methanol at 109.5°C This table presents experimental kinetic data which is used to construct and validate computational energy profiles.

| Compound | Rate Constant (k) x 10⁵ (l.mol⁻¹s⁻¹) | Activation Energy (Eₐ) (kcal/mol) | Enthalpy of Activation (ΔH‡) (kcal/mol) | Entropy of Activation (ΔS‡) (e.u.) |

| 2-Bromopyridine | 12.0 | 25.5 | 24.7 | -10.6 |

| This compound | 2.55 | 26.6 | 25.8 | -10.5 |

| 2-Bromo-5-methylpyridine | 1.55 | 27.0 | 26.2 | -10.5 |

Source: Adapted from literature data. rsc.org

Transition State Analysis

Supramolecular Interactions and Crystal Engineering

In a notable study, the co-crystallization of this compound with bromanilic acid resulted in a molecular salt, indicating a proton transfer from the acid to the pyridine nitrogen. This formation is a key aspect of its supramolecular chemistry, creating charged species that subsequently assemble into a stable crystalline lattice through a network of non-covalent interactions. The crystal packing of this complex showcases a layered structure.

Hydrogen Bonding Networks

Hydrogen bonds are the primary drivers in the formation of many supramolecular assemblies involving this compound derivatives. In the case of its co-crystal with bromanilic acid, proton transfer from a hydroxyl group of the bromanilic acid to the nitrogen atom of the this compound ring is a critical first step. This creates a pyridinium (B92312) cation and a bromanilate anion.

The resulting N⁺-H group on the pyridinium cation acts as a strong hydrogen bond donor. It forms a robust hydrogen bond with an oxygen atom of the bromanilate anion. This N⁺-H···O⁻ interaction is a classic and predictable synthon in crystal engineering, often dictating the primary assembly of the components.

Studies on related compounds, such as 2-bromo-3-hydroxy-6-methylpyridine, further illustrate the importance of hydrogen bonding. In that crystal structure, molecules are linked by O-H···N hydrogen bonds to form chains, which are then interconnected by weaker C-H···Br interactions to create two-dimensional networks. researchgate.net Although this is a different molecule, it highlights the capability of the substituted pyridine ring to participate in extensive hydrogen bonding networks.

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

| Strong Hydrogen Bond | N⁺-H (Pyridinium) | O⁻ (Bromanilate) | Primary structural motif, formation of ion pairs |

| Weak Hydrogen Bond | C-H (Aromatic/Methyl) | O (Bromanilate) | Stabilization of the primary structure, space-filling |

| Weak Hydrogen Bond | C-H (Aromatic/Methyl) | Br (Bromanilate) | Cross-linking of primary motifs |

Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is a highly directional non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophile. In this compound, the bromine atom attached to the electron-withdrawing pyridine ring is a potential halogen bond donor.

In the co-crystal structure with bromanilic acid, a notable Br···O halogen bond is observed. mdpi.com This interaction plays a crucial role in the generation of the supramolecular assembly, acting in concert with the primary hydrogen bonds. The geometry of this interaction is typically linear, with the C-Br···O angle approaching 180°. The strength and directionality of halogen bonds make them a powerful tool in crystal engineering for controlling the orientation and packing of molecules in the solid state.

Theoretical and computational studies affirm that the potential for halogen bonding is a key characteristic of halogenated pyridines. stenutz.eu The electron-withdrawing nature of the pyridine ring enhances the σ-hole on the bromine atom, making it a more effective halogen bond donor.

π-π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction driven by the overlap of π-orbitals. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) determines the nature and strength of this interaction.

Van der Waals Forces: These non-specific attractive and repulsive forces are present between all atoms and are crucial for the efficient packing of molecules within the crystal, filling the space not occupied by directional interactions.

| Interaction | Atoms/Groups Involved | Significance | Typical Geometric/Energy Range |

| Halogen Bond | C-Br ··· O | Directional control of crystal packing | Distance: ~3.0–3.3 Å; Angle (C-Br···O): ~160-180° |

| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | Stabilization through π-orbital overlap | Centroid-to-centroid distance: ~3.5-4.0 Å |

| Van der Waals | All atoms | General crystal cohesion and packing efficiency | Non-directional, distance-dependent |

Catalysis in the Synthesis and Transformation of 2 Bromo 3 Methylpyridine

Transition Metal Catalysisnih.govunimi.itresearchgate.netmdpi.com

Transition metal catalysis is a cornerstone in the functionalization of haloaromatics like 2-bromo-3-methylpyridine. The ability of metals such as palladium, ruthenium, nickel, and copper to catalyze cross-coupling reactions enables the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position of the pyridine (B92270) ring.

Palladium-Catalyzed Transformationsunimi.itmdpi.com

Palladium catalysts are widely employed for their efficiency in cross-coupling reactions. For this compound, these transformations are crucial for creating more complex molecular architectures.

One significant application is in carbonylation reactions. Research has demonstrated that this compound can be effectively converted into its corresponding Weinreb amide derivative under atmospheric pressure of carbon monoxide. unimi.itthieme-connect.deukri.org This transformation is typically achieved using a palladium acetate (B1210297) [Pd(OAc)2] catalyst in conjunction with a specialized phosphine (B1218219) ligand, such as Xantphos. unimi.itthieme-connect.de The reaction conditions are generally tolerant of various functional groups, highlighting the versatility of this method. unimi.itthieme-connect.de For ortho-substituted substrates like this compound, adjusting the reaction temperature and the ligand-to-palladium ratio can be crucial for achieving high yields. unimi.itthieme-connect.de

Palladium catalysis has also been instrumental in C-H heteroarylation reactions, although in some syntheses, an alternative starting material, 2-fluoro-4-methylpyridine, was used to avoid palladium catalysis altogether in the synthesis of p38α MAP kinase inhibitors. acs.org In a previously reported route, a Buchwald-Hartwig amination of a bromo-pyridine derivative was a key step. acs.org Furthermore, palladium, in conjunction with copper, catalyzes Sonogashira coupling reactions. For instance, 2-bromo-3-(pentamethyldisilanyl)pyridine has been reacted with various alkynes using a PdCl2(PPh3)2-CuI catalyst system.

Table 1: Examples of Palladium-Catalyzed Reactions with this compound Derivatives

| Reaction Type | Catalyst System | Reactant(s) | Product Type | Yield | Reference(s) |

|---|---|---|---|---|---|

| Aminocarbonylation | Pd(OAc)₂, Xantphos | N,O-dimethylhydroxylamine, CO | Weinreb Amide | High | unimi.itthieme-connect.deukri.org |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | 3-Phenyl-1-propyne | Pyridine-fused silole | - |

Ruthenium-Catalyzed Reactionsunimi.itscirp.org

Ruthenium catalysts offer unique reactivity pathways, particularly in C-H bond activation and functionalization. For this compound, ruthenium-catalyzed reactions have been explored for the synthesis of pyridone derivatives. unimi.itscirp.org

In one study, this compound was transformed into N-pyridyl-2-pyridone and C-6-heteroarylated pyridone products. unimi.it The reaction, catalyzed by [RuCl₂(p-cymene)]₂, proceeds with high conversion. The addition of pivalate (B1233124) as a co-catalyst was found to be beneficial, leading to quantitative formation of the pyridone product. unimi.it Mechanistic studies suggest that the active catalytic species is formed in situ and that the reaction proceeds through oxidative addition of the 2-bromopyridine (B144113) to a Ru(IV) intermediate. unimi.it

Ruthenium catalysts are also effective in directed hydroarylation reactions. unimi.itscirp.orgacs.orgrsc.org For example, a ruthenium-catalyzed C-H bond hydroarylation of in-situ generated 3,3,3-trifluoropropyne (B1345459) (from 2-bromo-3,3,3-trifluoropropene) has been developed to synthesize β-trifluoromethylstyrenes, where a 3-methylpyridine (B133936) moiety can act as a directing group. unimi.itscirp.orgacs.org

Table 2: Ruthenium-Catalyzed Transformations of this compound

| Reaction Type | Catalyst System | Co-catalyst/Additive | Product | Conversion/Yield | Reference(s) |

|---|---|---|---|---|---|

| Pyridone Formation | [RuCl₂(p-cymene)]₂ | Na₂CO₃, Pyridyl pivalate | N-pyridyl-pyridin-2-one | Quantitative | unimi.it |

| Pyridone Formation | Ru(OPiv)₂(p-cymene) | - | N-pyridyl-pyridin-2-one | 100% | unimi.it |

| Hydroarylation | Ruthenium Complex | - | β-trifluoromethylstyrene | up to 87% | unimi.itscirp.orgacs.org |

Nickel-Catalyzed Processesnih.govresearchgate.net

Nickel catalysts provide a cost-effective and efficient alternative to palladium for many cross-coupling reactions. nih.govresearchgate.netnumberanalytics.com They have been successfully used to functionalize derivatives of this compound.

A notable application is the arylation of glycosyl thiols. In a study, 2-amino-5-bromo-3-methylpyridine (B22881) was coupled with an acetylated β-glucosyl thiol in an aqueous surfactant solution using a nickel catalyst. nih.govresearchgate.net This method proved highly effective, affording the desired S-aryl thioglycoside in a 90% yield. nih.govresearchgate.net The reaction conditions are mild and tolerate unprotected nitrogen groups, showcasing the utility of nickel catalysis in complex molecule synthesis. nih.govresearchgate.net Nickel catalysts are also employed to replace bromo-substituents with methyl groups using methyl zinc compounds.

Table 3: Nickel-Catalyzed Cross-Coupling with a this compound Derivative

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| 2-Amino-5-bromo-3-methylpyridine | Acetylated β-glucosyl thiol | NiCl₂(dme), 1,10-phenanthroline | (3,4,5,6-tetra-O-acetyl-β-D-glucopyranosylthio)-3-methylpyridin-2-amine | 90% | nih.govresearchgate.net |

Other Metal Catalysts (e.g., Copper, Rhodium)nih.govchemrxiv.org

Copper and rhodium catalysts also play a significant role in the transformation of this compound.

Copper catalysis is particularly prominent in the formation of organocuprates (Gilman reagents) for conjugate addition reactions. nih.govimperial.ac.uk The cuprate (B13416276) derived from this compound has been shown to react successfully with various Michael acceptors like (E)-methyl crotonate and (E)-3-penten-2-one, with yields up to 85%. nih.gov This specific reaction served as a key step in the asymmetric synthesis of the natural product (−)-(1′S,2′S)-evoninic acid. nih.govimperial.ac.uk It was noted that among several 3-substituted 2-bromopyridines tested, only the 3-methyl derivative participated effectively in these conjugate additions. nih.gov Copper is also used as a co-catalyst in palladium-catalyzed Sonogashira couplings. chemrxiv.org

Rhodium catalysts are utilized for C-H bond functionalization. While many studies focus on the pyridine ring acting as a directing group, rhodium has been used to catalyze reactions like the trans-bis-silylation of 2-ethynyl-3-pentamethyldisilanylpyridines, which are synthesized from 2-bromo-3-(pentamethyldisilanyl)pyridine.

Table 4: Copper-Catalyzed Conjugate Addition with a this compound Derivative

| Reaction Type | Reagent | Michael Acceptor | Product Type | Yield | Reference(s) |

|---|---|---|---|---|---|

| Conjugate Addition | Gilman homocuprate from this compound | (E)-Methyl crotonate | Pyridyl ester | 70% | nih.gov |

| Conjugate Addition | Gilman homocuprate from this compound | (E)-3-Penten-2-one | Pyridyl ketone | 85% | nih.gov |

Organocatalysis and Biocatalysis Approaches

While transition metals dominate the catalytic landscape for halopyridines, organocatalysis and biocatalysis represent growing fields offering sustainable and highly selective synthetic routes.

Organocatalysis, which uses small organic molecules to accelerate reactions, is a powerful tool for the asymmetric synthesis of pyridine derivatives, such as chiral piperidines, through dearomatization reactions. nih.gov However, the reviewed scientific literature does not prominently feature examples of organocatalysts being used for the direct transformation of the carbon-bromine bond in this compound. The activation of such bonds typically falls within the domain of transition metal catalysis.

Biocatalysis, on the other hand, has been applied in a multi-step synthesis that originates from a derivative of this compound. In the asymmetric synthesis of (−)-(1′S,2′S)-evoninic acid, a key step following the copper-catalyzed conjugate addition involves a lipase-mediated enantioselective ester hydrolysis. nih.gov This enzymatic resolution is a critical transformation that establishes the required stereochemistry in the final natural product. nih.gov While not a direct transformation of this compound itself, it highlights the integration of biocatalysis in synthetic pathways involving this compound. The use of enzymes like lipases offers high enantioselectivity under mild reaction conditions. thieme-connect.dersc.orgnumberanalytics.com

Photoredox Catalysis and Electrochemistry

Photoredox catalysis and electrochemistry provide modern, mild alternatives for generating reactive intermediates from stable precursors like halopyridines.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, which can activate substrates like this compound. This activation can generate pyridyl radicals under exceptionally mild conditions, avoiding the need for harsh reagents. This methodology can be combined with nickel catalysis in dual catalytic systems to achieve cross-coupling reactions, such as the decarboxylative cross-coupling of amino acids with aryl halides. While direct studies on this compound are not extensively detailed, the principles apply broadly to halopyridines, enabling reactions like hydroarylation of olefins.

Electrochemical methods offer another avenue for the transformation of bromopyridines. An electrochemical process catalyzed by nickel complexes has been used for the homocoupling of 2-bromomethylpyridines to synthesize 2,2'-bipyridine (B1663995) derivatives. This approach demonstrates that electrochemical reduction can be a viable strategy for C-C bond formation starting from brominated pyridine compounds.

Applications of 2 Bromo 3 Methylpyridine in Complex Molecule Synthesis

Pharmaceutical and Medicinal Chemistry Intermediates

In the realm of pharmaceutical and medicinal chemistry, 2-Bromo-3-methylpyridine serves as a crucial intermediate for synthesizing a wide array of compounds. chemimpex.comnetascientific.comgithub.com Its structural framework is a component of many biologically active molecules, making it a staple in research and development. chemimpex.comchemimpex.com

This compound is instrumental in the development of molecules that exhibit biological activity. chemimpex.comchemimpex.com Its pyridine (B92270) core is a common feature in many pharmaceutical agents. The compound's specific substitution pattern allows chemists to introduce further complexity and functionality, leading to the creation of novel compounds with therapeutic potential. For instance, derivatives of substituted bromopyridines are used in the synthesis of kinase inhibitors, which are critical in cancer therapy and the treatment of inflammatory diseases. The strategic placement of the bromo and methyl groups influences the electronic properties and reactivity of the molecule, enabling its incorporation into larger, more complex bioactive structures.

The journey of drug discovery is a long and complex process that relies on the availability of versatile chemical building blocks. This compound plays a significant role in this pathway by acting as a precursor to novel pharmaceutical compounds. github.comxdbiochems.com It is used to generate libraries of related molecules that can be screened for biological activity against various therapeutic targets like enzymes and receptors. The ability to modify the pyridine scaffold through reactions at the bromine position allows medicinal chemists to systematically alter a molecule's structure to optimize its efficacy, selectivity, and pharmacokinetic properties, such as metabolic stability and bioavailability. innospk.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational to medicinal chemistry. whiterose.ac.uk The 2-pyridone ring, for example, is an important building block for constructing valuable nitrogen-containing heterocyclic systems. mdpi.com this compound is a key starting material for creating these complex scaffolds. cymitquimica.commdpi.com It readily participates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. This reactivity allows for the fusion or linking of the pyridine ring to other cyclic or acyclic fragments, generating the diverse and complex core structures found in many modern drugs. mdpi.com

Interactive Data Table: Pharmaceutical Applications

| Application Area | Role of this compound | Examples of Synthesized Structures/Targets |

| Biologically Active Molecules | Key precursor | Kinase Inhibitors, various therapeutic agents |

| Drug Discovery | Versatile intermediate | Compound libraries for high-throughput screening |

| Heterocyclic Scaffolds | Foundational building block | 2-Pyridones, complex nitrogen-containing systems |

Drug Discovery and Development Pathways

Agrochemical Synthesis (Herbicides, Fungicides, Pesticides)

Beyond pharmaceuticals, this compound is a vital intermediate in the synthesis of modern agrochemicals. chemimpex.comnetascientific.comcymitquimica.com It is used in the formulation and development of products designed to protect crops and enhance agricultural yields. netascientific.comxdbiochems.com The compound serves as a building block for a range of active ingredients in herbicides, fungicides, and pesticides. netascientific.comgithub.comdataintelo.com By incorporating the this compound moiety into the molecular structure of these agrochemicals, researchers can improve their potency and selectivity, leading to more effective and targeted crop protection solutions. xdbiochems.com

Advanced Materials Science Applications

The utility of this compound extends into the field of materials science, where it is employed in the production of specialized materials. chemimpex.comnetascientific.com Its unique chemical properties allow it to be integrated into polymer chains and other materials to confer desirable characteristics. netascientific.com

In materials science, this compound functions as a precursor in the synthesis of specialty polymers and resins. chemimpex.comnetascientific.com Its incorporation into polymer backbones can contribute to materials with enhanced thermal stability, mechanical strength, and chemical resistance. netascientific.com These advanced polymers find use in a variety of high-performance applications where durability and resilience are critical. The compound can also be used in the production of coatings and conductive materials for the electronics industry. netascientific.com

Electronic Components and Conductive Materials

This compound and its derivatives are utilized in the field of materials science, particularly in the development of electronic components. netascientific.com These compounds can serve as precursors to organic semiconductors and conductive materials. For instance, derivatives of this compound are investigated for their potential use in Organic Light-Emitting Diodes (OLEDs) and other electronic devices. vulcanchem.comambeed.comchemscene.com The pyridine ring, with its specific electronic properties, combined with the reactivity of the bromo-substituent, allows for the synthesis of larger conjugated systems essential for these applications. vulcanchem.com The ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, enables the incorporation of this pyridine unit into complex molecular architectures designed for electronic materials.

Ligands for Functional Metal Complexes

In the realm of coordination chemistry, this compound and related pyridine derivatives serve as important ligands for the formation of functional metal complexes. cymitquimica.com The nitrogen atom of the pyridine ring can donate a pair of electrons to a metal center, forming a coordinate bond. The presence and position of the bromo and methyl substituents can influence the electronic and steric properties of the resulting metal complex. nih.gov

Research has shown that 2-halo-3-methylpyridines can react with copper(II) halides to form complexes with interesting magnetic properties. researchgate.net For example, copper(II) complexes with this compound have been synthesized and characterized, revealing how the coordination geometry and the nature of the halide ions influence the magnetic interactions between the metal centers. researchgate.net Specifically, copper bromide analogues have been observed to exhibit weak ferromagnetic interactions, while copper chloride analogues show antiferromagnetic interactions. researchgate.net The ability to tune these magnetic properties through ligand design makes these complexes promising for applications in materials science. researchgate.net

Furthermore, derivatives of this compound have been explored as ligands in catalytic systems. The pyridine moiety can be a key component of ligands for transition metal catalysts used in various organic transformations. mdpi.com For example, 3-amino-2-methylpyridine (B1201488) derivatives have been identified as ligands for the BAZ2B bromodomain, demonstrating the potential of this scaffold in biochemical applications. acs.org

Fine Chemical and Dye Production

This compound is a valuable intermediate in the production of fine chemicals and dyes. netascientific.compatsnap.com Its reactivity allows it to be a building block in the synthesis of more complex molecules with specific functionalities. netascientific.comnetascientific.com The bromine atom can be readily substituted or used as a handle in cross-coupling reactions to introduce various other groups, leading to a diverse range of chemical products. netascientific.comcymitquimica.com

In the dye industry, pyridine-containing compounds are known to be important chromophores. The structural and electronic properties of the pyridine ring can be modified through substitution, allowing for the fine-tuning of the color and other properties of the resulting dyes. This compound serves as a precursor in the synthesis of such dye molecules. netascientific.compatsnap.comgoogle.com

The production of fine chemicals often involves multi-step syntheses where versatile intermediates are crucial. This compound's ability to participate in various reactions makes it a key component in the synthesis of pharmaceuticals and agrochemicals. netascientific.comcymitquimica.com

Future Directions and Emerging Research Avenues for 2 Bromo 3 Methylpyridine

Sustainable Synthesis and Green Chemistry Principles

The chemical industry's shift towards sustainability is influencing the synthesis of pyridine (B92270) derivatives. Traditional methods for creating pyridines often rely on harsh conditions and toxic chemicals, which can be detrimental to the environment. researchgate.net Consequently, significant research efforts are being directed towards developing greener, more sustainable synthetic routes.

Modern approaches to pyridine synthesis increasingly incorporate the principles of green chemistry, such as waste minimization, use of renewable resources, and energy efficiency. numberanalytics.com Key areas of development include:

Alternative Catalysts: Research is moving away from conventional catalysts to more environmentally benign options. Ionic liquids (ILs) are gaining attention as they are non-volatile, can act as both solvents and catalysts, and are often recyclable, which supports cost-effectiveness and green chemistry principles. researchgate.netscilit.com The catalytic application of specific ionic liquids has been explored for the multicomponent synthesis of diverse pyridine systems. researchgate.net

Biocatalysis: The use of enzymes and other biocatalysts presents a sustainable alternative to traditional chemical synthesis. numberanalytics.com These methods can offer high selectivity under mild reaction conditions, reducing energy consumption and the formation of hazardous byproducts.

Renewable Feedstocks: The exploration of biomass-derived materials as starting materials for pyridine synthesis is an emerging field. numberanalytics.com For example, certain aldehydes derived from biomass can be converted into pyridines through catalytic reactions, offering a sustainable alternative to fossil fuel-based feedstocks. numberanalytics.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis is recognized as a green chemistry tool. nih.gov It often leads to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods, contributing to a more efficient and less energy-intensive process. nih.govbeilstein-journals.org

A comparative overview of traditional versus green synthetic approaches for pyridine derivatives is presented below.

| Feature | Traditional Synthesis | Green Synthesis Approaches |

| Solvents | Often uses toxic, volatile organic compounds | Use of ionic liquids, water, or solvent-free conditions researchgate.netresearchgate.net |

| Catalysts | Strong acids or metal catalysts under harsh conditions | Biocatalysts, recyclable catalysts (e.g., ionic liquids) numberanalytics.com |

| Energy | High energy consumption due to prolonged heating | Reduced energy use via microwave irradiation or milder reaction conditions nih.gov |

| Waste | Generation of hazardous by-products | Minimized waste through one-pot reactions and higher selectivity researchgate.net |

| Feedstocks | Primarily fossil fuel-based | Exploration of renewable, biomass-derived materials numberanalytics.com |

Flow Chemistry and Continuous Processing

Flow chemistry, which involves conducting chemical reactions in a continuously flowing stream rather than a batch reactor, is a rapidly advancing area with significant potential for the synthesis of 2-bromo-3-methylpyridine and its derivatives. numberanalytics.com This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. numberanalytics.comresearchgate.net

The synthesis of this compound has been successfully demonstrated using continuous-flow (CF) technology. In one study, the reaction of 2,3-dibromopyridine (B49186) with n-butyllithium followed by reaction with iodomethane (B122720) as an electrophile was performed in a flow system. nih.gov This method allows for precise control over residence time and temperature, which is crucial for maximizing yield and minimizing byproduct formation. nih.gov High yields of this compound were obtained even at 0 °C with a very short residence time (e.g., 0.06 seconds). nih.gov Increasing the residence time or temperature was found to promote undesired side reactions. researchgate.netnih.gov

The benefits of applying flow chemistry to pyridine synthesis are summarized in the following table.

| Advantage | Description | Relevance to this compound |

| Enhanced Safety | The small reactor volume minimizes the risk associated with highly reactive or hazardous reagents and intermediates. numberanalytics.com | The use of organolithium reagents like n-butyllithium is safer in a controlled flow environment. nih.gov |

| Improved Control | Precise control over parameters like temperature, pressure, and residence time allows for optimization of reaction outcomes. researchgate.netnih.gov | Enables high-yield synthesis by avoiding cryogenic conditions and minimizing byproduct formation. nih.gov |

| Scalability | Production can be scaled up by running the reactor for longer periods, rather than increasing the batch size. numberanalytics.comresearchgate.net | Facilitates industrial-scale production in a more efficient and consistent manner. nih.gov |

| Efficiency | Reduced reaction times and the potential for integrating multiple reaction steps into a single continuous process. numberanalytics.combeilstein-journals.org | One-step synthesis of pyridines has been achieved in a flow reactor without isolating intermediates. beilstein-journals.org |

Future research will likely focus on optimizing existing flow chemistry protocols and developing new integrated, multi-step continuous processes for the synthesis and subsequent functionalization of this compound. Innovations in reactor design and in-line monitoring techniques will further enhance the utility of this technology. beilstein-journals.org

Novel Reactivity and Unexplored Transformations

While this compound is a well-established building block, ongoing research seeks to uncover novel reactivity and expand its synthetic utility. The electron-deficient nature of the pyridine ring and the presence of both bromo and methyl substituents provide multiple sites for creative chemical transformations. researchgate.netnih.gov

Emerging areas of research include:

Advanced C-H Functionalization: Direct functionalization of C-H bonds is an atom-economical approach that avoids pre-functionalized starting materials. researchgate.net While the functionalization of pyridines can be challenging, new strategies are being developed. researchgate.netnih.gov For 3-substituted pyridines like this compound, ruthenium-catalyzed C-H activation has been shown to be effective, with the 3-substituent directing the reaction. acs.org

Photocatalysis and Electrocatalysis: These methods offer mild reaction conditions and high selectivity for pyridine functionalization. numberanalytics.com Visible-light photocatalysis, for instance, can be used to generate pyridinyl radicals, opening up new pathways for C-C bond formation that diverge from classical Minisci-type reactions. numberanalytics.comacs.org

Domino and Multicomponent Reactions: Designing reactions where multiple bonds are formed in a single operation from simple precursors is a key goal of modern organic synthesis. A ruthenium-catalyzed domino reaction starting from 2-bromopyridines has been developed to synthesize complex N-pyridyl-pyridin-2-ones. mdpi.com In a control experiment, this compound was shown to react with 3-methylpyridin-2(1H)-one to quantitatively form the N-arylated product, which is a key intermediate in the domino sequence. mdpi.com

Exploiting the Bromine Substituent: The bromine atom is a versatile handle for a wide range of cross-coupling reactions. Future research will likely explore its participation in newly developed coupling methodologies. For example, reductive homocoupling reactions, which have been optimized using green solvents, can be used to form bipyridine structures. rsc.org While 2-bromo-3-(trifluoromethyl)pyridine (B70544) was unreactive under one set of conditions, likely due to sterics, further exploration of conditions could enable the synthesis of novel bipyridine ligands from this compound. rsc.org

These novel transformations promise to expand the chemical space accessible from this compound, leading to the creation of new materials and biologically active compounds.

Advanced Characterization Techniques

The development of advanced analytical techniques is crucial for understanding the structure, reactivity, and properties of this compound and its derivatives. As synthetic methods become more sophisticated, so too must the tools for characterization.

Key advanced techniques and their applications include:

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, more specialized NMR techniques are being employed. For instance, ⁷⁹Br NMR spectroscopy has been shown to be a practical tool for the kinetic analysis of reactions where a bromide ion is produced, offering an alternative to more complex monitoring methods. nih.gov This could be applied to study the kinetics of coupling reactions involving this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for monitoring reaction conversions and identifying products and byproducts, as demonstrated in the synthesis of brominated pyridine precursors. semanticscholar.orgmdpi.com

Time-Resolved Spectroscopy: To understand the photophysical properties of pyridine derivatives, particularly those designed for applications in materials science, advanced spectroscopic techniques are vital. acs.org Ultrafast transient absorption spectroscopy with femtosecond temporal resolution can be used to investigate excited-state deactivation mechanisms, such as intramolecular charge transfer, in brominated push-pull pyridine derivatives. acs.org

In-line and Real-time Monitoring: For processes like flow chemistry, in-line analytical tools are indispensable for optimization and control. beilstein-journals.org Techniques such as ReactIR (FT-IR), flow-based NMR, and real-time MS analysis allow for non-invasive, continuous monitoring of the reaction stream, providing immediate feedback on reaction progress and product formation. beilstein-journals.org

The application of these advanced characterization techniques will provide deeper insights into the fundamental properties and reaction mechanisms of this compound, accelerating the discovery and development of its future applications.

常见问题

Q. What are the common synthetic routes for 2-Bromo-3-methylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via bromination of 2-amino-3-methylpyridine using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions. Optimization involves adjusting temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or acetic acid), and stoichiometry to minimize side reactions such as over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization yields high-purity product .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) in a fume hood due to its irritant properties (H315, H319). Avoid inhalation and skin contact .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at ambient temperatures. Desiccants (e.g., molecular sieves) prevent hydrolysis. Stability tests show no degradation over 12 months under these conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The 3-methyl group introduces steric hindrance at the ortho position, reducing accessibility for nucleophiles (e.g., MeS⁻, MeO⁻). Electronic effects from the methyl substituent slightly deactivate the pyridine ring, lowering reaction rates compared to unsubstituted 2-bromopyridine. Kinetic studies (110°C in methanol) show rate ratios:

| Substrate | Relative Rate (vs. 2-bromopyridine) |

|---|---|

| This compound | 0.85 |

| 2-Bromo-5-methylpyridine | 0.92 |

These trends suggest steric effects dominate over electronic modulation .

Q. What strategies are effective in resolving contradictory reactivity data when using this compound in cross-coupling reactions?

- Methodological Answer : Contradictions in Suzuki-Miyaura coupling yields (e.g., aryl boronic acid vs. boronate esters) can arise from competing protodebromination. Mitigation strategies include:

- Using Pd(OAc)₂/XPhos catalyst systems to suppress β-hydride elimination.

- Optimizing base (K₂CO₃ vs. Cs₂CO₃) and solvent (toluene/EtOH vs. DMF) to favor coupling over side reactions.

- Monitoring reaction progress via LC-MS to identify intermediates and adjust conditions dynamically .

Q. What spectroscopic methods are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃, 400 MHz) identifies substituent positions: δ 2.45 (s, 3H, CH₃), 7.20–8.10 (m, 3H, pyridine-H). ¹³C NMR confirms bromine’s deshielding effect (C2: δ 120–125 ppm).

- Mass Spectrometry : High-resolution MS (ESI+) validates molecular ion peaks (m/z 172.02 [M+H]⁺).

- IR : C-Br stretch at 550–600 cm⁻¹ distinguishes brominated analogs .

Data Contradiction Analysis

A notable contradiction involves the reactivity of this compound with methoxide (MeO⁻) vs. thiomethoxide (MeS⁻). While MeO⁻ reactions show reduced rates due to steric hindrance, MeS⁻ exhibits comparable rates to unsubstituted analogs, suggesting a softer nucleophile’s ability to bypass steric effects. Researchers should validate mechanistic hypotheses using DFT calculations (e.g., Fukui indices for electrophilicity) and kinetic isotope effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。